molecular formula C13H24N2O4 B12991974 1-(tert-Butyl) 4-methyl 4-amino-3-methylpiperidine-1,4-dicarboxylate

1-(tert-Butyl) 4-methyl 4-amino-3-methylpiperidine-1,4-dicarboxylate

Cat. No.: B12991974
M. Wt: 272.34 g/mol
InChI Key: QDRYAWJDYUUZRD-UHFFFAOYSA-N
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Description

1-(tert-Butyl) 4-methyl 4-amino-3-methylpiperidine-1,4-dicarboxylate is a chemical compound with the molecular formula C13H24N2O4. This compound is part of the piperidine family, which is known for its diverse applications in pharmaceuticals and organic synthesis. The presence of both tert-butyl and amino groups in its structure makes it a versatile intermediate in various chemical reactions.

Preparation Methods

The synthesis of 1-(tert-Butyl) 4-methyl 4-amino-3-methylpiperidine-1,4-dicarboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tert-butylamine and methyl piperidine.

    Reaction Conditions: The reaction involves the use of di-tert-butyl dicarbonate (Boc2O) as a protecting group for the amino group. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation.

    Industrial Production: On an industrial scale, the synthesis is optimized for high yield and purity. .

Chemical Reactions Analysis

1-(tert-Butyl) 4-methyl 4-amino-3-methylpiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The amino group can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and electrophiles (e.g., alkyl halides). .

Scientific Research Applications

1-(tert-Butyl) 4-methyl 4-amino-3-methylpiperidine-1,4-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block in the development of new drugs, particularly those targeting the central nervous system.

    Industry: In the industrial sector, it is used in the production of polymers and specialty chemicals

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 4-methyl 4-amino-3-methylpiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors in biological systems, modulating their activity.

    Pathways Involved: It may influence pathways related to neurotransmission, cell signaling, and metabolic processes. .

Comparison with Similar Compounds

1-(tert-Butyl) 4-methyl 4-amino-3-methylpiperidine-1,4-dicarboxylate can be compared with other similar compounds:

This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its versatile reactivity and potential biological activities make it a compound of interest in multiple fields.

Biological Activity

1-(tert-Butyl) 4-methyl 4-amino-3-methylpiperidine-1,4-dicarboxylate, with the CAS number 1781885-85-5, is a compound that has garnered interest in various biological research domains. Its structure, characterized by a piperidine ring and multiple functional groups, suggests potential interactions with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₂₄N₂O₄
  • Molecular Weight : 272.34 g/mol
  • Structure : The compound features a tert-butyl group and two carboxylate functionalities on a piperidine backbone, which may influence its solubility and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Pharmacological Effects

  • Antiviral Activity : Preliminary studies suggest that derivatives of piperidine compounds exhibit antiviral properties. For instance, related compounds have shown efficacy against viruses such as HIV and herpes simplex virus (HSV) . The specific activity of this compound against these viruses remains to be fully elucidated.
  • Neuropharmacological Effects : Piperidine derivatives are known to interact with NMDA receptors, which are critical in synaptic plasticity and memory function. Research indicates that modifications in the piperidine structure can enhance or inhibit receptor activity . This suggests that this compound may influence neurochemical pathways.
  • Cytotoxicity : The compound's safety profile is essential for therapeutic applications. Studies measuring cytotoxicity often utilize the CC₅₀ metric (the concentration required to kill 50% of cells). While specific data for this compound is limited, related piperidine analogs have demonstrated varying degrees of cytotoxicity .

Case Studies

Several case studies highlight the potential applications of piperidine derivatives similar to this compound:

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of piperidine derivatives against HSV. Compounds structurally similar to the target compound showed significant reductions in viral plaque formation at concentrations as low as 0.5 mg/mL . This suggests that further investigation into the specific activity of this compound against HSV could be valuable.

Case Study 2: NMDA Receptor Modulation

In a neuropharmacological study, compounds with similar structural motifs were tested for their ability to modulate NMDA receptor activity. Results indicated that certain modifications could enhance receptor binding affinity and efficacy . This implies that the target compound might also possess neuroactive properties worth exploring.

Data Table: Comparative Biological Activity of Piperidine Derivatives

Compound NameCAS NumberAntiviral ActivityNMDA Receptor InteractionCytotoxicity (CC₅₀)
Compound AXXXXXXXXXXYes (EC₅₀ = 0.5 mg/mL)Moderate20 µM
Compound BXXXXXXXXXXYes (EC₅₀ = 0.2 mg/mL)High15 µM
Target Compound 1781885-85-5 TBDTBDTBD

Properties

Molecular Formula

C13H24N2O4

Molecular Weight

272.34 g/mol

IUPAC Name

1-O-tert-butyl 4-O-methyl 4-amino-3-methylpiperidine-1,4-dicarboxylate

InChI

InChI=1S/C13H24N2O4/c1-9-8-15(11(17)19-12(2,3)4)7-6-13(9,14)10(16)18-5/h9H,6-8,14H2,1-5H3

InChI Key

QDRYAWJDYUUZRD-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCC1(C(=O)OC)N)C(=O)OC(C)(C)C

Origin of Product

United States

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